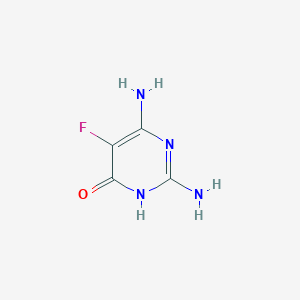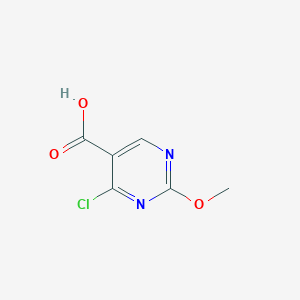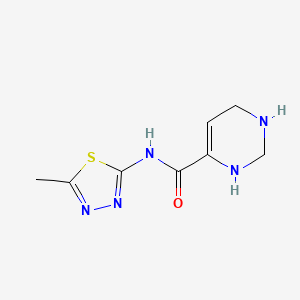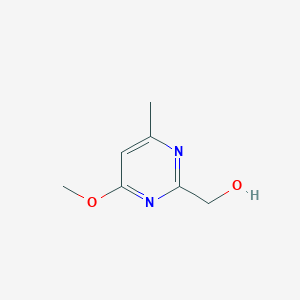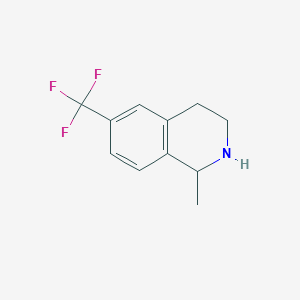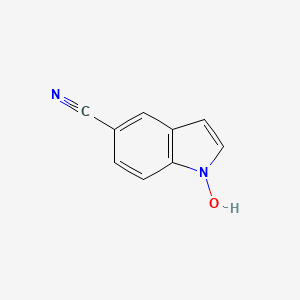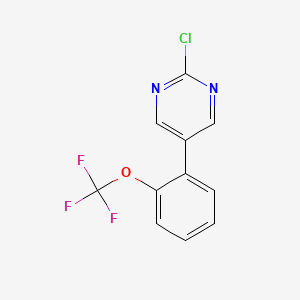
2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethoxy group in this compound imparts unique chemical properties, making it a valuable intermediate in various chemical reactions and synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine typically involves the reaction of 2-chloro-5-bromopyrimidine with 2-(trifluoromethoxy)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Coupling Reactions: Biaryl compounds are the major products.
Oxidation and Reduction: Oxides and dechlorinated derivatives are formed.
科学的研究の応用
2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrimidine ring can form hydrogen bonds with target proteins, influencing their function and activity .
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethoxy)phenylboronic acid
- 5-(2-(trifluoromethoxy)phenyl)-2-furoic acid
Uniqueness
2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine is unique due to the presence of both the trifluoromethoxy group and the pyrimidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various chemical and biological applications .
特性
分子式 |
C11H6ClF3N2O |
|---|---|
分子量 |
274.62 g/mol |
IUPAC名 |
2-chloro-5-[2-(trifluoromethoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10-16-5-7(6-17-10)8-3-1-2-4-9(8)18-11(13,14)15/h1-6H |
InChIキー |
YDYLRQWGLDIFEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CN=C(N=C2)Cl)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


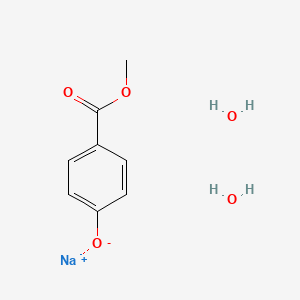

![2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-](/img/structure/B13109206.png)
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one](/img/structure/B13109208.png)

